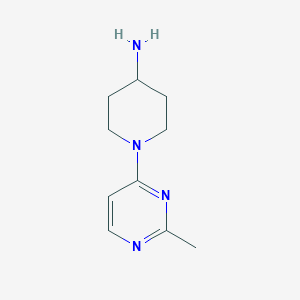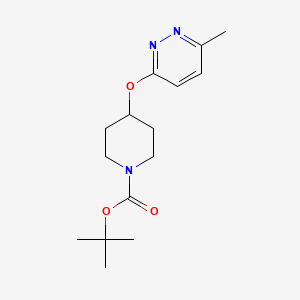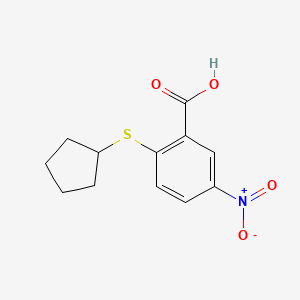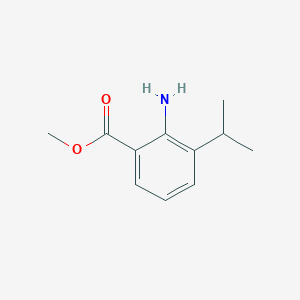![molecular formula C16H11ClO3S B1453671 3-{[(2-Chlorphenyl)sulfanyl]methyl}-1-benzofuran-2-carbonsäure CAS No. 1039967-31-1](/img/structure/B1453671.png)
3-{[(2-Chlorphenyl)sulfanyl]methyl}-1-benzofuran-2-carbonsäure
Übersicht
Beschreibung
The compound “3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid” has a CAS Number of 1039967-31-1 and a molecular weight of 318.78 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is “3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid” and its InChI code is "1S/C16H11ClO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19)" .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 318.78 .Wissenschaftliche Forschungsanwendungen
Medizin: Antiviren- und Antikrebsanwendungen
Benzofuran-Derivate, darunter 3-{[(2-Chlorphenyl)sulfanyl]methyl}-1-benzofuran-2-carbonsäure, wurden als Träger potenter biologischer Aktivitäten identifiziert. Sie wurden auf ihre antiviralen Eigenschaften, insbesondere gegen das Hepatitis-C-Virus, untersucht, was auf ein Potenzial als Therapeutika hindeutet . Zusätzlich wurden Benzofuran-Verbindungen auf ihre Antikrebsaktivitäten untersucht, wobei einige Derivate vielversprechend als neuartige Antikrebsmittel erscheinen .
Landwirtschaft: Pestizidentwicklung
Im Agrarsektor werden Benzofuran-Derivate für ihre Verwendung in der Pestizidentwicklung untersucht. Ihre starken biologischen Aktivitäten, wie z. B. antibakterielle und antifungale Eigenschaften, machen sie zu geeigneten Kandidaten für den Schutz von Nutzpflanzen vor verschiedenen Krankheitserregern .
Materialwissenschaften: Organische Synthese
Die strukturelle Komplexität und Reaktivität der Verbindung machen sie wertvoll in den Materialwissenschaften, insbesondere in der organischen Synthese. Sie kann als Vorläufer für die Synthese verschiedener Benzofuran-Derivate dienen, die bei der Herstellung neuer Materialien mit spezifischen Eigenschaften eine wichtige Rolle spielen .
Umweltwissenschaften: Schadstoffabbau
Die Forschung in den Umweltwissenschaften hat die Verwendung von Benzofuran-Derivaten für den Abbau von Schadstoffen untersucht. Ihre chemische Struktur ermöglicht den Abbau schädlicher Substanzen, was die Bemühungen zur Umweltbehebung unterstützt .
Biochemie: Enzymhemmung
In der Biochemie wird this compound auf ihre Rolle bei der Enzymhemmung untersucht. Durch die Interaktion mit spezifischen Enzymen kann es biologische Pfade regulieren, was für das Verständnis von Krankheitsmechanismen und die Entwicklung von Behandlungen entscheidend ist .
Pharmakologie: Medikamentenentwicklung und -entdeckung
Die pharmakologischen Anwendungen dieser Verbindung sind vielfältig. Sie wird in der Medikamentenentwicklung und -entdeckung eingesetzt, da sie biologische Zielstrukturen modulieren kann. Ihre Rolle bei der Entwicklung neuer Medikamente, insbesondere zur Behandlung chronischer Krankheiten, ist von großem Interesse .
Zukünftige Richtungen
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Biochemische Analyse
Biochemical Properties
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid may affect the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cellular functions and potentially inhibiting cancer cell growth.
Molecular Mechanism
At the molecular level, 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as DNA and proteins. This compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes . Additionally, it may act as an enzyme inhibitor, blocking the activity of enzymes critical for cell survival and proliferation. Changes in gene expression induced by 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid further contribute to its molecular effects, leading to altered cellular functions and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
The temporal effects of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form over time, potentially influencing its efficacy and safety. Long-term studies in vitro and in vivo have indicated that 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has demonstrated therapeutic benefits, such as anti-tumor and anti-inflammatory effects . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s bioavailability, efficacy, and safety, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, it may bind to intracellular proteins or accumulate in specific organelles, influencing its localization and activity. The distribution of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and apoptosis pathways. Understanding the subcellular localization of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFZRZVWZCQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


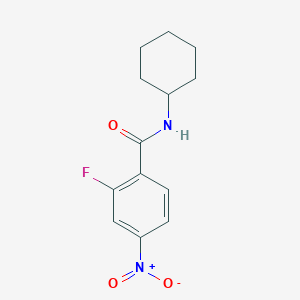
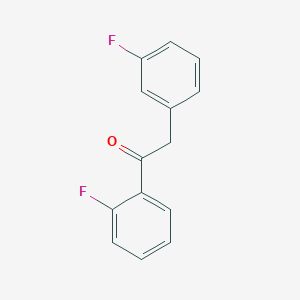

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)
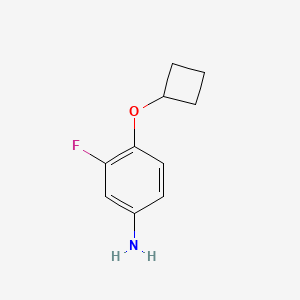
![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)


